IV respiratory stimulant formulation requires high aqueous solubility and rapid onset; free base and caffeine fail. Doxapram HCl (CAS 7081-53-0) solves this with direct 20 mg/mL injectable preparation, selective TASK-1/3 inhibition, and 20-40 sec onset. - Enables precise titration in post-op and veterinary emergency reversal; - GMP-grade API with validated stability, no co-solvents needed.
Doxapram Hydrochloride (CAS 7081-53-0) is a water-soluble analeptic agent and a highly selective inhibitor of TASK-1 and TASK-3 two-pore-domain potassium channels[1]. Procured primarily as an active pharmaceutical ingredient (API) for intravenous respiratory stimulants, it is utilized in clinical and veterinary settings to rapidly reverse post-anesthetic respiratory depression [2]. Its procurement value lies in its high aqueous solubility, which permits direct formulation into stable 20 mg/mL injectables, combined with a rapid pharmacokinetic onset that enables precise dose titration in acute care environments [3].
Substituting Doxapram Hydrochloride with its free base or alternative respiratory stimulants like caffeine citrate fundamentally alters formulation viability and in vivo performance [1]. The free base lacks the aqueous solubility required for standard sterile intravenous solutions, forcing formulators to rely on undesirable co-solvents . Furthermore, substituting with methylxanthines like caffeine shifts the mechanism of action from targeted TASK-1/3 channel inhibition to non-specific adenosine receptor antagonism, resulting in drastically longer half-lives that eliminate the ability to acutely titrate respiratory drive in post-operative or emergency models [2].
Doxapram Hydrochloride achieves an aqueous solubility of up to 25 mg/mL, whereas the doxapram free base is practically insoluble in water. This high solubility is a strict prerequisite for manufacturing the standard 20 mg/mL sterile aqueous solutions used in clinical and veterinary IV administration [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~25 mg/mL |
| Comparator Or Baseline | Practically insoluble (Doxapram free base) |
| Quantified Difference | >25 mg/mL absolute difference in aqueous solubility |
| Conditions | Standard aqueous solvent, room temperature |
Dictates the ability to formulate stable, high-concentration aqueous injectables without relying on complex lipid emulsions or toxic co-solvents.
Doxapram Hydrochloride acts as a highly potent inhibitor of TASK-1 channels with an IC50 of approximately 410 nM[1]. In contrast, standard respiratory stimulants like caffeine citrate operate via adenosine receptor antagonism and exhibit no clinically relevant TASK channel inhibition [2].
| Evidence Dimension | TASK-1 Channel Inhibition (IC50) |
| Target Compound Data | ~410 nM |
| Comparator Or Baseline | No activity (Caffeine Citrate) |
| Quantified Difference | Complete mechanistic divergence in target affinity |
| Conditions | In vitro electrophysiological patch-clamp assays |
Enables researchers and formulators to specifically target peripheral carotid chemoreceptors without triggering broad adenosine-mediated CNS excitation.
Intravenous Doxapram Hydrochloride exhibits an extremely rapid onset of action of 20 to 40 seconds and a short duration of effect of 5 to 12 minutes [1]. In contrast, caffeine citrate requires significantly longer to reach peak effect and possesses a prolonged half-life of up to 72 to 96 hours in neonates, making caffeine unsuitable for acute, titratable respiratory reversal[2].
| Evidence Dimension | Intravenous Onset of Action |
| Target Compound Data | 20-40 seconds |
| Comparator Or Baseline | Slower onset, prolonged half-life >72 hours (Caffeine Citrate) |
| Quantified Difference | Orders of magnitude faster clearance and onset |
| Conditions | In vivo intravenous administration |
Critical for acute post-anesthetic recovery protocols where rapid, short-acting respiratory stimulation is required without lingering systemic toxicity.
Doxapram Hydrochloride demonstrates a significantly higher brain-to-plasma ratio of 0.58 compared to its active metabolite, ketodoxapram, which exhibits a ratio of 0.065[1]. This nearly 10-fold difference ensures that doxapram effectively reaches the central medullary respiratory centers to exert its analeptic effects [1].
| Evidence Dimension | Brain-to-Plasma Ratio |
| Target Compound Data | 0.58 |
| Comparator Or Baseline | 0.065 (Ketodoxapram) |
| Quantified Difference | ~8.9-fold higher CNS penetration |
| Conditions | In vivo pharmacokinetic profiling (porcine model) |
Validates the selection of the parent compound over its metabolites for applications requiring robust central nervous system target engagement.
Utilizing the high aqueous solubility of the hydrochloride salt to manufacture 20 mg/mL sterile IV solutions for post-anesthesia recovery and emergency veterinary medicine [1].
Serving as a benchmark small-molecule inhibitor in patch-clamp studies investigating two-pore-domain potassium channel function in atrial fibrillation and hypoxia models[2].
Deployed in in vivo animal models requiring immediate, titratable reversal of opiate- or barbiturate-induced respiratory depression, leveraging its 20-40 second onset time[1].
Irritant